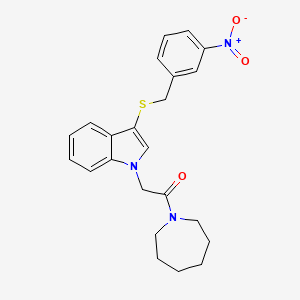
N-(2-Cyanoethyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” is a colorless viscous liquid, soluble in most organic solvents . It’s a widely used phosphitylating reagent for the preparation of various phosphorylated biomolecules, such as nucleoside carbohydrate conjugates, phospholipids, and glycopeptides .
Synthesis Analysis
The synthesis of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” has been employed for selective monophosphorylation of carbohydrates and nucleosides . It has also been used as a phosphitylating reagent for 3′-hydroxyl groups in the synthesis of oligodeoxyribonucleotides .
Molecular Structure Analysis
The molecular structure of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” falls within the phenylethamine and amphetamine chemical class of drugs . The N-2-cyanoethyl substituent was once believed to be resistant to cleavage .
Chemical Reactions Analysis
The chemical reactions of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” have been explored in the context of nucleic acid chemistry and the chemical synthesis of DNA and RNA sequences . It has shown great utility in the coupling of nucleobases or carbohydrates via their phosphotriesters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyanoethyl N,N-diisopropylchlorophosphoramidite” include a density of 1.061 g/mL at 25 °C (lit.) and a storage temperature of -20°C .
Applications De Recherche Scientifique
Biosynthesis and Metabolism
- Beta-alanine betaine synthesis in the Plumbaginaceae highlights the metabolic pathways involved in the synthesis of beta-alanine derivatives, providing a basis for understanding the synthesis of related compounds like N-(2-Cyanoethyl)-beta-alanine (Rathinasabapathi et al., 2001).
- The study on the applicability of L-aspartate α-decarboxylase in biobased production of nitrogen-containing chemicals, including beta-alanine, outlines enzymatic methods that could be applicable to the synthesis or modification of this compound (Könst et al., 2009).
Role in Plants
- The synthesis and role of beta-alanine in plants review discusses non-proteinogenic amino acids' roles, including stress response and as precursors to other compounds. This could provide insights into the potential roles of derivatives like this compound in similar contexts (Parthasarathy et al., 2019).
Biotechnological Production
- Advances in biotechnological production of beta-alanine review explore microbial synthesis pathways, which could be relevant for producing or modifying compounds like this compound (Wang et al., 2021).
Analytical Methods
- Analytical protocols for identification of BMAA and DAB in biological samples discuss sensitive methods for detecting and quantifying non-protein amino acids, which could be adapted for compounds like this compound (Spáčil et al., 2010).
Enzyme-Activated Inhibition
- The study on enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine examines the interactions between enzymes and cyano-containing amino acids, potentially offering insights into how similar structures like this compound could interact with biological systems (Ueno et al., 1984).
Mécanisme D'action
Target of Action
N-(2-Cyanoethyl)-beta-alanine is a nitrile compound . Nitrile compounds are known to have neurotoxic effects and their major target sites are the nervous and vestibular systems . .
Mode of Action
It is known that nitrile compounds can cause behavioral deficits and affect dopaminergic neurotransmission . They can also cause oxidative stress and vestibular toxicity .
Biochemical Pathways
This compound may be involved in the synthesis of deoxyribonucleoside phosphoramidites . These compounds are essential components of DNA and RNA, and are crucial for the storage and transmission of genetic information . .
Pharmacokinetics
It is known that nitrile compounds can be metabolized in the body to form various metabolites . For example, acrylonitrile, a nitrile compound, is metabolized to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine
Result of Action
It is known that nitrile compounds can cause neurotoxic effects and affect the nervous and vestibular systems . They can also cause oxidative stress and vestibular toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, nitrile compounds are known to be relatively stable under neutral conditions but perish almost instantaneously in the presence of even mild acids . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-cyanoethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-3-1-4-8-5-2-6(9)10/h8H,1-2,4-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDMURQYWZFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


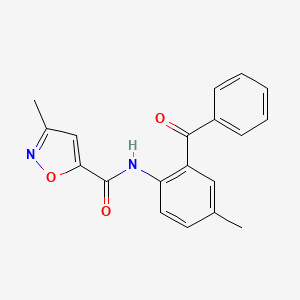
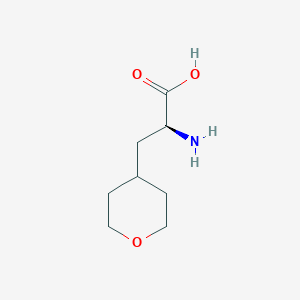
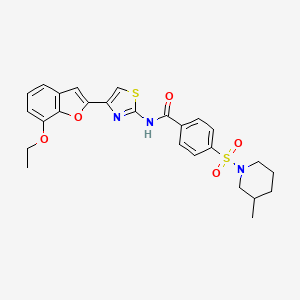
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)

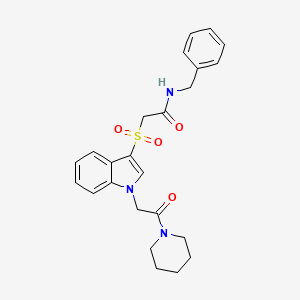

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)
![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762199.png)

